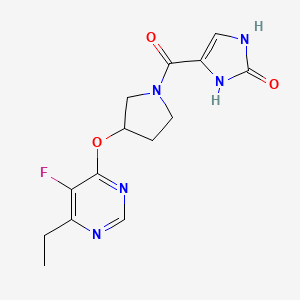
4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a complex organic compound belonging to the category of heterocyclic molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one typically involves several steps:
Formation of Pyrimidine Intermediate: : The process begins with the synthesis of 6-ethyl-5-fluoropyrimidine through a series of reactions involving ethylation and fluorination of pyrimidine derivatives.
Pyrrolidine Ring Introduction: : The pyrrolidine ring is introduced via nucleophilic substitution reactions, where the pyrimidine intermediate reacts with a suitable pyrrolidine derivative under controlled conditions.
Imidazol-2(3H)-one Assembly: : The imidazole ring is formed through cyclization reactions, utilizing reagents like carbamates or urea derivatives to complete the ring structure.
Industrial Production Methods
Industrial-scale production of this compound involves optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yields and purity. Continuous flow reactors and automated systems are often employed to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Various nucleophilic or electrophilic substitution reactions can be carried out, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Halogenating agents, acid chlorides, or amines
Major Products Formed
Oxidation: : Oxidized derivatives of the pyrimidine or imidazole rings
Reduction: : Reduced derivatives, often leading to hydrogenated forms
Substitution: : Various substituted analogs depending on the reagent used
Aplicaciones Científicas De Investigación
4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one has numerous applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Explored for potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to enzyme active sites or receptor proteins, altering their function. The exact pathways can vary based on the application, but common themes include inhibition or activation of specific enzymes or receptors.
Comparación Con Compuestos Similares
Compared to other pyrimidine and imidazole derivatives, 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity.
Similar Compounds
Pyrimidine Derivatives: : Such as 5-fluorouracil, a known chemotherapeutic agent.
Imidazole Derivatives: : Such as cimetidine, an H2 receptor antagonist used to treat ulcers.
Each of these similar compounds has its own set of properties and applications, but none match the unique profile of this compound, making it a compound of interest in ongoing research.
Propiedades
IUPAC Name |
4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O3/c1-2-9-11(15)12(18-7-17-9)23-8-3-4-20(6-8)13(21)10-5-16-14(22)19-10/h5,7-8H,2-4,6H2,1H3,(H2,16,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUAPADLGGEOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CNC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













